
2-Thiophenecarboxylic acid
Overview
Description
2-Thiophenecarboxylic acid (CAS: 527-72-0, molecular formula: C₅H₄O₂S) is a heterocyclic carboxylic acid featuring a thiophene ring substituted at the 2-position with a carboxyl group. It is widely utilized in organic synthesis, pharmaceuticals, and material science due to its reactivity and structural versatility. The compound exhibits notable biological activities, including hypoglycemic, hypocalcemic, and anti-tuberculosis effects . A recent environmentally friendly synthesis method achieved an overall yield of 74% via bromination, Grignard reaction, and oxidation, highlighting advancements in sustainable production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiophenecarboxylic acid can be synthesized through various methods. One common method involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . Another method includes the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of vanadium, iron, or molybdenum catalysts .
Industrial Production Methods: In industrial settings, this compound can be produced by dissolving thiophene in halohydrocarbon and hydrobromic acid, cooling the solution, and then reacting it with pyridine perbromide hydrobromide. The resulting product is further processed through saponification, decarboxylation, and recrystallization to obtain the final compound .
Chemical Reactions Analysis
Deprotonation and Lithiation
T2CA undergoes double deprotonation with strong bases like lithium diisopropylamide (LDA), forming a dianionic species. This reaction produces the 5-lithio derivative , a versatile intermediate for synthesizing 5-substituted thiophene derivatives .
Reaction Scheme:
This intermediate facilitates nucleophilic substitutions, enabling the introduction of electrophiles (e.g., aldehydes, alkyl halides) at the 5-position .
Conversion to Acid Chloride
T2CA reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-thiophenecarbonyl chloride , a key intermediate for amide and ester synthesis .
Conditions:
Applications:
Esterification
T2CA forms esters via acid-catalyzed reactions with alcohols. For example, refluxing with methanol and HCl gas produces methyl 2-thiophenecarboxylate .
Reaction Conditions:
Example Esters:
Alcohol | Ester Product | Yield (%) |
---|---|---|
Methanol | Methyl 2-thiophenecarboxylate | 89 |
n-Amyl | n-Amyl 2-thiophenecarboxylate | 82 |
Decarboxylation
Under alkaline conditions, T2CA undergoes decarboxylation to form thiophene derivatives. Heating with NaOH at 120°C removes CO₂, yielding thiophene .
Reaction:
Halogenation
T2CA participates in electrophilic halogenation. Bromination with pyridinium perbromide yields 5-bromo-2-thiophenecarboxylic acid , while chlorination with Cl₂ at 500°C produces 3,4,5-trichloro-2-thiophenecarbonyl chloride .
Key Data:
-
Bromination:
-
Chlorination:
Ullmann Coupling
Copper(I) 2-thiophenecarboxylate catalyzes cross-coupling of aryl halides, forming biaryl compounds .
Example:
Grignard Reactions
The 5-lithio derivative reacts with Grignard reagents (e.g., RMgX) to introduce alkyl/aryl groups at the 5-position .
Oxidation and Reduction
-
Oxidation: T2CA is stable under mild oxidative conditions but decomposes with strong oxidants (e.g., KMnO₄) .
-
Reduction: Catalytic hydrogenation (H₂/Pd) reduces the thiophene ring to a tetrahydrothiophene derivative, though this is rarely utilized .
Salt Formation
T2CA forms salts with alkali metals (e.g., Na⁺, Li⁺), which are water-soluble and used in pharmaceuticals (e.g., mucolytics) .
Example:
Scientific Research Applications
Medicinal Chemistry
Recent studies have highlighted the potential of 2-thiophenecarboxylic acid derivatives as inhibitors of the Hepatitis C virus (HCV). Research indicates that these compounds can inhibit the NS5B polymerase, crucial for viral replication. For instance, a study demonstrated that certain sulfonamide derivatives of thiophene-2-carboxylic acid exhibited potent antiviral activity against HCV subgenomic RNA replication in vitro .
Agrochemicals
The compound has been utilized in the development of novel insecticides. Dow AgroSciences has explored halogenated derivatives of this compound to create insecticides targeting pests such as aphids and whiteflies. These compounds show low toxicity to mammals while effectively controlling pest populations in agricultural settings .
Case Study 1: HCV Inhibitors
A study published in Bioorganic & Medicinal Chemistry Letters reported the discovery of a new class of HCV NS5B polymerase inhibitors derived from thiophene-2-carboxylic acid. The structure-activity relationship (SAR) studies revealed several potent inhibitors that could lead to new antiviral therapies .
Case Study 2: Insecticide Development
In a series of experiments aimed at synthesizing halogenated thiophene derivatives, researchers successfully developed intermediates that could be converted into effective insecticides. The synthesis involved multiple steps including bromination and carbonylation, demonstrating the versatility of this compound as a building block for agrochemical applications .
Data Table: Applications Overview
Application Area | Specific Use Case | Key Findings |
---|---|---|
Medicinal Chemistry | HCV NS5B Polymerase Inhibitors | Potent antiviral activity against HCV subgenomic RNA |
Agrochemicals | Development of insecticides | Effective against aphids and whiteflies with low mammalian toxicity |
Organic Synthesis | Building block for various chemical syntheses | Useful in coupling reactions and olefinations |
Mechanism of Action
The mechanism of action of 2-thiophenecarboxylic acid depends on its specific application. For instance, in the synthesis of suprofen, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. In coupling reactions, it serves as a substrate that facilitates the formation of biaryl compounds through catalytic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Effects
The physicochemical and biological properties of 2-thiophenecarboxylic acid derivatives are highly dependent on substituent type and position. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, nitro) increase stability and alter reactivity, making derivatives suitable for harsh reaction conditions .
- Halogenation (e.g., bromine at B10/B10' positions) enhances bioactivity, as seen in anti-tuberculosis derivatives .
Pharmacological Activity
Derivatives of this compound exhibit diverse biological effects:
- Anti-tuberculosis : Hydrazide derivatives (e.g., 2-thiophenecarbonylhydrazone-5,7-dibromoisatin) inhibit M. tuberculosis H37Rv at low concentrations (90–97% yield) .
- Hypocalcemic Effects : The parent compound induces marked hypocalcemia in rats (7.6 mg/100 mL serum calcium at 2 hours post-administration), independent of parathyroid hormone .
- Chelation Properties : Hydrazone derivatives (e.g., 2-pyridylcarboxaldehyde 2-thiophenecarboxyl hydrazone) reduce catecholamine-mediated myocardial toxicity via iron chelation .
Biological Activity
2-Thiophenecarboxylic acid, also known as thiophene-2-carboxylic acid, is an organic compound with the formula CHOS. It has garnered attention in various fields of biological research due to its diverse biological activities, particularly in plant growth inhibition and potential therapeutic applications.
- Molecular Weight : 128.149 g/mol
- CAS Number : 527-72-0
- IUPAC Name : Thiophene-2-carboxylic acid
Phytotoxicity and Growth Inhibition
Research indicates that this compound exhibits significant phytotoxic effects. A study demonstrated its ability to inhibit root growth in several plant species, including Lactuca sativa and Echinochloa utilis, at concentrations as low as 5.0 x 10 M. The compound showed varying degrees of inhibitory activity across different plant species, suggesting a broad-spectrum phytotoxic potential .
Table 1: Phytotoxic Effects of this compound
Plant Species | Inhibition Concentration (M) | Observed Effect |
---|---|---|
Lactuca sativa | 5.0 x 10 | Strong root growth inhibition |
Echinochloa utilis | 5.0 x 10 | Significant root growth reduction |
Sesamum indicum | Various | Moderate seed germination inhibition |
Therapeutic Potential
This compound is also noteworthy for its role in medicinal chemistry. It serves as a precursor for the synthesis of Raltitrexed, a drug used in cancer therapy. Raltitrexed is a thymidylate synthase inhibitor that interferes with DNA synthesis, making it effective against colorectal carcinoma and other cancers . Clinical studies have indicated that Raltitrexed may offer advantages over traditional chemotherapeutics like fluorouracil, particularly in terms of reduced side effects .
Case Study: Raltitrexed Efficacy
A clinical trial involving patients with metastatic colorectal cancer showed that Raltitrexed treatment resulted in comparable efficacy to fluorouracil while exhibiting a more favorable side effect profile. Patients reported fewer incidences of gastrointestinal distress and hematological toxicity, which are common with conventional therapies .
Antiviral Activity
Recent investigations have identified derivatives of thiophene-2-carboxylic acids as potent inhibitors of Hepatitis C virus (HCV) NS5B polymerase. These compounds demonstrated significant antiviral activity by inhibiting HCV subgenomic RNA replication in laboratory settings . This finding opens avenues for developing new antiviral agents targeting HCV.
Anti-Tuberculosis Studies
Another area of interest is the synthesis of this compound hydrazide derivatives, which have shown potential anti-tuberculosis activity. Studies indicated that these derivatives could enhance the efficacy of established anti-TB drugs when used in combination therapies, potentially addressing drug resistance issues .
Table 2: Summary of Biological Activities
Activity Type | Compound/Derivative | Observed Effect |
---|---|---|
Phytotoxicity | This compound | Inhibits growth in multiple plants |
Antiviral | Thiophene-2-carboxylic acid derivatives | Inhibits HCV NS5B polymerase |
Anti-cancer | Raltitrexed (derived from I) | Effective against colorectal cancer |
Anti-tuberculosis | Hydrazide derivatives | Enhanced efficacy against TB |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Thiophenecarboxylic acid in laboratory settings?
Synthesis of this compound can be achieved via carboxylation of thiophene derivatives or oxidation of 2-thiophenemethanol. Patents and studies highlight environmentally friendly approaches, such as carbonate-promoted direct carboxylation under controlled CO₂ pressure, which avoids hazardous reagents . For small-scale laboratory synthesis, catalytic oxidation using potassium permanganate in acidic media is commonly employed. Post-synthesis, recrystallization from hot water or ethanol is recommended to achieve high purity (>99%) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Storage: Store in a cool, dry place (20–25°C) in tightly sealed containers. Avoid exposure to moisture and incompatible materials (strong acids, bases, or oxidizers) to prevent decomposition into CO, CO₂, and sulfur oxides .
- Handling: Use mechanical ventilation (e.g., fume hoods) to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles. Conduct regular glove integrity checks due to the compound’s irritant properties .
- Containment: Sweep spills with non-sparking tools and dispose in chemical waste containers .
Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?
- FT-IR: Confirm the carboxylic acid group via O–H stretch (2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- NMR: ¹H NMR (DMSO-d₆) shows characteristic thiophene ring protons at δ 7.6–7.8 ppm and carboxylic proton at δ 12–13 ppm .
- HPLC: Use C18 columns with UV detection (λ = 254 nm) for purity analysis. Adjust mobile phase pH to 2.5 (e.g., 0.1% H₃PO₄ in acetonitrile/water) to improve peak resolution .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction parameters for this compound synthesis?
RSM, particularly Box-Behnken design, is effective for optimizing carboxylation reactions. Key steps:
Parameter Selection: Identify variables (e.g., temperature, CO₂ pressure, catalyst concentration) .
Experimental Design: Conduct a 3-level factorial design to map interactions between variables.
Model Validation: Use ANOVA to assess significance (p < 0.05) and adjust parameters iteratively.
Case Study: A 2022 study achieved 85% yield by optimizing temperature (120°C) and pressure (3 atm CO₂) .
Q. What strategies resolve contradictions in thermal stability data for this compound across solvent systems?
Discrepancies in thermal stability (e.g., decomposition onset at 150°C vs. 170°C) may arise from solvent polarity or trace impurities. Methodological approaches:
- Controlled Replicates: Conduct thermogravimetric analysis (TGA) in anhydrous DMSO, DMF, and water to isolate solvent effects.
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., sulfonic acid derivatives) that accelerate decomposition .
- Cross-Validation: Compare results with independent studies (e.g., Ribeiro da Silva et al., 2008) using standardized protocols .
Q. What computational approaches predict thermodynamic properties of this compound derivatives?
- Group-Additivity Methods: Estimate enthalpy of formation (ΔHf) and heat capacity (Cp) by summing contributions from functional groups (e.g., –COOH, thiophene ring) .
- DFT Calculations: Optimize geometries at B3LYP/6-311+G(d,p) level to compute Gibbs free energy and reaction pathways for derivatives (e.g., 5-methyl-2-thiophenecarboxylic acid) .
- Validation: Compare predicted vs. experimental values (e.g., ΔHf = −320 kJ/mol) from combustion calorimetry .
Properties
IUPAC Name |
thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERYCTSHXKAMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25112-68-9 (hydrochloride salt) | |
Record name | 2-Thiophenecarboxylic acid | |
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DSSTOX Substance ID |
DTXSID2060177 | |
Record name | 2-Thiophenecarboxylic acid | |
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Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
Record name | 2-Thiophenecarboxylic acid | |
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Vapor Pressure |
0.0078 [mmHg] | |
Record name | 2-Thiophenecarboxylic acid | |
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CAS No. |
527-72-0 | |
Record name | 2-Thiophenecarboxylic acid | |
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Record name | 2-Thiophenecarboxylic acid | |
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Record name | 2-Thiophenecarboxylic acid | |
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Retrosynthesis Analysis
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